![molecular formula C16H16N2O2 B14910314 N-[1-(1H-indol-3-yl)propan-2-yl]furan-2-carboxamide](/img/structure/B14910314.png)
N-[1-(1H-indol-3-yl)propan-2-yl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-indol-3-yl)-1-methylethyl]-2-furamide is a compound that features an indole moiety linked to a furan ring through an amide bond. Indole derivatives are known for their significant biological activities and are found in various natural products and pharmaceuticals . The indole structure is a common motif in many bioactive compounds, making N-[2-(1H-indol-3-yl)-1-methylethyl]-2-furamide an interesting subject for research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)-1-methylethyl]-2-furamide typically involves the coupling of an indole derivative with a furan carboxylic acid or its derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under mild conditions.
Industrial Production Methods
Industrial production of indole derivatives often involves multi-step synthesis starting from readily available starting materials. The process may include steps such as halogenation, cyclization, and functional group transformations to introduce the desired substituents on the indole ring . The final coupling step to form the amide bond can be optimized for large-scale production using efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)-1-methylethyl]-2-furamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The furan ring can be reduced to tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Br2, Cl2) and nitrating agents (HNO3) are commonly used.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[2-(1H-indol-3-yl)-1-methylethyl]-2-furamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)-1-methylethyl]-2-furamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . The furan ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
N-[2-(1H-indol-3-yl)-1-methylethyl]-2-furamide can be compared with other indole derivatives such as:
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Known for its anti-inflammatory properties.
Indole-3-acetic acid: A plant hormone with growth-regulating effects.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
These compounds share the indole core structure but differ in their substituents and biological activities, highlighting the versatility and importance of indole derivatives in various fields.
Properties
Molecular Formula |
C16H16N2O2 |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
N-[1-(1H-indol-3-yl)propan-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C16H16N2O2/c1-11(18-16(19)15-7-4-8-20-15)9-12-10-17-14-6-3-2-5-13(12)14/h2-8,10-11,17H,9H2,1H3,(H,18,19) |
InChI Key |
TXMYVSQBKCIBNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


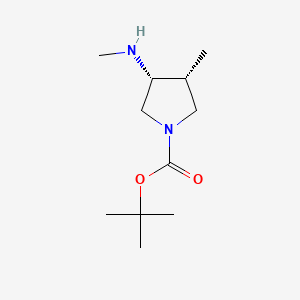
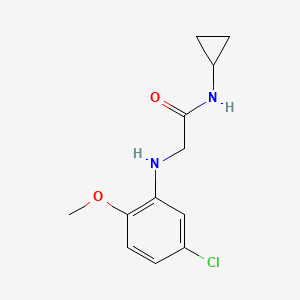
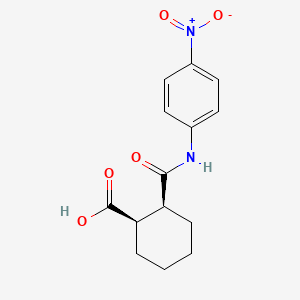

![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-1,3-thiazol-2-amine](/img/structure/B14910270.png)
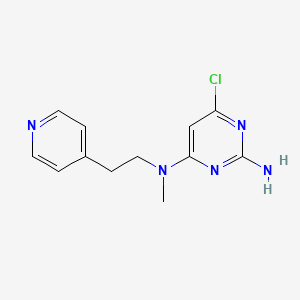
![Ethyl 3-amino-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14910288.png)
![tert-butyl (1R,5S,8S)-4,9-diazatricyclo[6.3.0.01,5]undecane-4-carboxylate](/img/structure/B14910292.png)

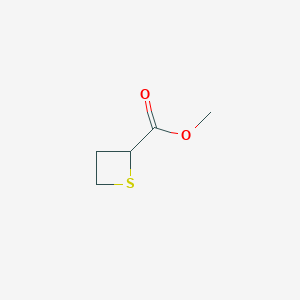
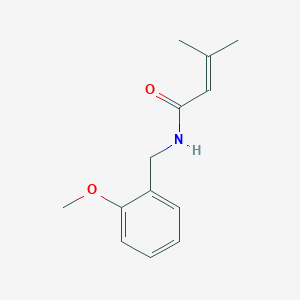
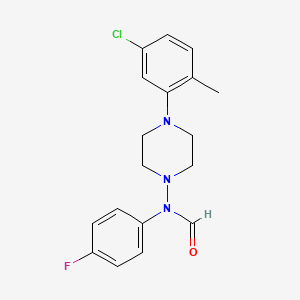
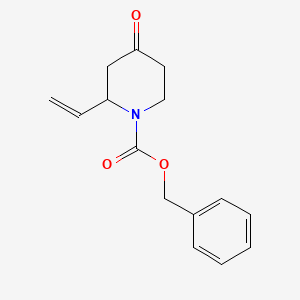
![(1s,5r)-1-(Hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14910313.png)
